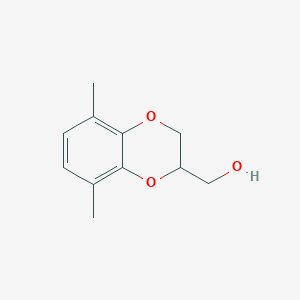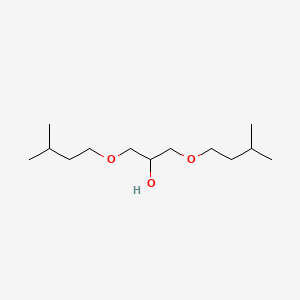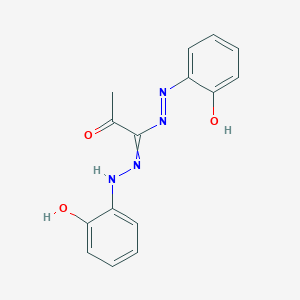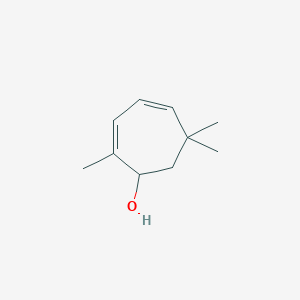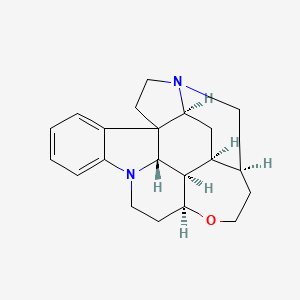
21,22-Dihydrostrychnidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21,22-Dihydrostrychnidine is a derivative of strychnine, an alkaloid known for its potent effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 21,22-Dihydrostrychnidine can be synthesized through the reduction of strychnine using lithium aluminium hydride in refluxing tetrahydrofuran . This method involves the hydrogenation of the strychnine molecule, leading to the formation of the dihydro derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory settings. These methods ensure the efficient and consistent production of the compound for research and potential therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions: 21,22-Dihydrostrychnidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Further reduction can modify the structure, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Alkyl halides are often used in substitution reactions to form quaternary ammonium salts.
Major Products Formed: The major products formed from these reactions include various oxo and hydroxy derivatives, as well as quaternary ammonium salts, each with distinct chemical and pharmacological properties .
Aplicaciones Científicas De Investigación
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
21,22-Dihydrostrychnidine exerts its effects primarily through interactions with glycine receptors in the central nervous system. It acts as an antagonist, blocking the inhibitory effects of glycine and leading to increased neuronal excitability . This mechanism is similar to that of strychnine, but the specific structural modifications in this compound may result in different pharmacological profiles and therapeutic potentials.
Comparación Con Compuestos Similares
Strychnine: The parent compound, known for its potent convulsant effects.
Neostrychnine: A derivative with modifications at different positions on the molecule.
Isostrychnine: Another derivative with a different arrangement of atoms, leading to distinct pharmacological properties.
Uniqueness: 21,22-Dihydrostrychnidine is unique due to its specific structural modifications, which result in different chemical and biological properties compared to other strychnine derivatives. These differences make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
2054-82-2 |
|---|---|
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(4S,4aS,5aS,13aS,15aS,15bR)-2,3,4,4a,5,5a,7,8,13a,14,15,15a,15b,16-tetradecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline |
InChI |
InChI=1S/C21H26N2O/c1-2-4-16-15(3-1)21-7-9-22-12-13-6-10-24-17-5-8-23(16)20(21)19(17)14(13)11-18(21)22/h1-4,13-14,17-20H,5-12H2/t13-,14+,17+,18+,19+,20+,21?/m1/s1 |
Clave InChI |
KZTJNVKGHFKUCI-JUCGOJCYSA-N |
SMILES isomérico |
C1CN2[C@H]3[C@@H]4[C@H]1OCC[C@H]5[C@@H]4C[C@H]6C3(CCN6C5)C7=CC=CC=C72 |
SMILES canónico |
C1CN2C3C4C1OCCC5C4CC6C3(CCN6C5)C7=CC=CC=C72 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


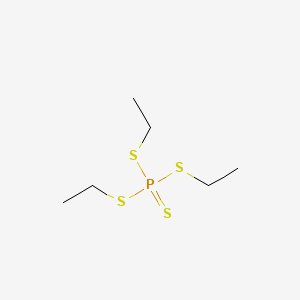
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
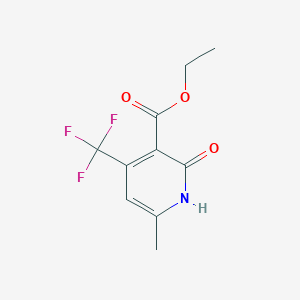
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
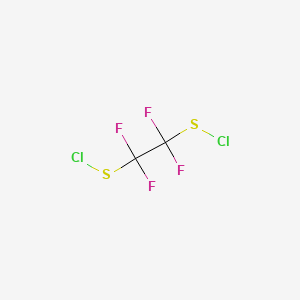
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)


